molecular formula C27H33N3O7 B192650 Verruculogen CAS No. 12771-72-1

Verruculogen

Cat. No. B192650
CAS RN: 12771-72-1
M. Wt: 511.6 g/mol
InChI Key: LRXYHMMJJCTUMY-GWXUGYLUSA-N
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Description

Verruculogen is a mycotoxin produced by certain strains of Aspergillus . It belongs to a class of naturally occurring 2,5-diketopiperazines . It is an annulated analogue of cyclo (L-Trp-L-Pro) which belongs to the most abundant and structurally diverse class of tryptophan-proline 2,5-diketopiperazine natural products .


Synthesis Analysis

Verruculogen and its isoprenyl derivative fumitremorgin A belong to the only family of alkaloids with an eight-membered endoperoxide ring . Both have been synthesized involving ligand-controlled C–H borylation . A concise route to verruculogen and fumitremorgin A relied not only on a hydroperoxide/indole hemiaminal cyclization, but also on the ability to access the seemingly simple starting material, 6-methoxytryptophan .


Molecular Structure Analysis

Verruculogen is an organic heterohexacyclic compound . It is a mycotoxic indole alkaloid isolated from Penicillium and Aspergillus species . The molecular formula of Verruculogen is C27H33N3O7 .


Chemical Reactions Analysis

The synthesis of Verruculogen involves a hydroperoxide/indole hemiaminal cyclization . An iridium-catalyzed C–H borylation/Chan–Lam procedure guided by an N-TIPS group enabled the conversion of a tryptophan derivative into a 6-methoxytryptophan derivative .


Physical And Chemical Properties Analysis

The molecular weight of Verruculogen is 511.575 g·mol−1 . It is an organic compound with a complex structure .

Scientific Research Applications

Synthesis and Structural Analysis

  • Total Synthesis of Verruculogen: Verruculogen and fumitremorgin A, bioactive alkaloids with a unique endoperoxide structure, have been successfully synthesized. This synthesis utilized hydroperoxide/indole hemiaminal cyclization and an iridium-catalyzed C-H borylation/Chan-Lam procedure for functionalizing the C6 position of an N,C3-disubstituted indole, contributing to the field of indole-containing natural products and pharmaceuticals (Feng et al., 2015).

Biosynthesis and Metabolic Studies

  • Biosynthesis in Penicillium simplicissimum: Verruculogen is biosynthesized from tryptophan, proline, mevalonic acid derivatives, and methionine in Penicillium simplicissimum. This discovery is significant for understanding the metabolic pathways and potential industrial biosynthesis of verruculogen (Day & Mantle, 1982).
  • Identification of Verruculogen Prenyltransferase FtmPT3: The enzyme FtmPT3 was identified for O-prenylation in verruculogen. This finding enhances our understanding of the biosynthetic gene cluster for fumitremorgin-type alkaloids in Aspergillus fumigatus and related species (Mundt et al., 2012).

Enzymatic and Chemical Transformations

  • Endoperoxide Formation Catalysis: The enzyme FtmOx1 from Aspergillus fumigatus catalyzes the conversion of fumitremorgin B to verruculogen, inserting an endoperoxide bond. This study provides insight into the enzymatic processes involved in verruculogen's unique structural formation (Steffan et al., 2009).

Analysis and Detection Techniques

  • Liquid Chromatography–Mass Spectrometry Method for Mycotoxin Detection: A fast and effective LC/MS/MS method was developed for detecting verruculogen in various media, crucial for monitoring its production and ensuring food safety (Fornal et al., 2017).

Neurochemical and Neurobehavioral Studies

  • Presynaptic Effects on GABA Uptake and Release: Verruculogen has been shown to impact presynaptic GABAergic nerve terminals, particularly by inhibiting high affinity uptake systems in the hippocampus and striatum. This is significant for understanding its effects on neurotransmission (Cho et al., 1994).

Safety And Hazards

Verruculogen is highly flammable and causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Protective equipment and chemical impermeable gloves should be worn when handling Verruculogen .

Future Directions

The synthesis of Verruculogen has opened up new possibilities for the synthesis of other complex, endoperoxide-containing members of this family . This could lead to the development of new pharmaceuticals and natural products .

properties

IUPAC Name

(9R,14S,17S,23R,24S)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-1(25),2(7),3,5-tetraene-16,22-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O7/c1-14(2)11-20-29-18-12-15(35-5)8-9-16(18)21-22(29)19(13-26(3,4)37-36-20)30-24(32)17-7-6-10-28(17)25(33)27(30,34)23(21)31/h8-9,11-12,17,19-20,23,31,34H,6-7,10,13H2,1-5H3/t17-,19-,20+,23-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRXYHMMJJCTUMY-GWXUGYLUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1N2C3=C(C=CC(=C3)OC)C4=C2C(CC(OO1)(C)C)N5C(=O)C6CCCN6C(=O)C5(C4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C[C@@H]1N2C3=C(C=CC(=C3)OC)C4=C2[C@H](CC(OO1)(C)C)N5C(=O)[C@@H]6CCCN6C(=O)[C@@]5([C@H]4O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30894030
Record name Verruculogen
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30894030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

511.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Verruculogen

CAS RN

12771-72-1
Record name Verruculogen
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12771-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Verruculogen
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012771721
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5R-(5alpha,10 alpha,10aalpha,14aalpha,15balpha))-1,10,10a,14,14a,15b-Hexahydro-10,10a-dihydroxy-7-methoxy-2,2-dimethyl-5-(2-methyl-1-propenyl)-5H,12H-3,4-dioxa-5a,11a,15a-triaza cyclooct (1m) indeno (5,6-b)fluorene-11,15(2H,13H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,920
Citations
J Fayos, D Lokensgard, J Clardy, RJ Cole… - Journal of the …, 1974 - ACS Publications
… 43 non-hydrogen atoms of the verruculogen benzene complex. … Verruculogen (1) is clearly related to the family of compounds … We have recently isolatedboth verruculogen (1)and …
Number of citations: 127 pubs.acs.org
Y Feng, D Holte, J Zoller, S Umemiya… - Journal of the …, 2015 - ACS Publications
Verruculogen and fumitremorgin A are bioactive alkaloids that contain a unique eight-membered endoperoxide. Although related natural products such as fumitremorgins B and C have …
Number of citations: 221 pubs.acs.org
KP Perera, JB Day, PG Mantle… - Applied and …, 1982 - Am Soc Microbiol
… verruculogen was … ]verruculogen was rapidly taken up by the liver and metabolized completely, principally to the related tremorgen TR-2 but also to a desoxy derivative of verruculogen. …
Number of citations: 19 journals.asm.org
N Kato, H Suzuki, H Takagi, M Uramoto… - …, 2011 - Wiley Online Library
Three in one: Verruculogen synthase FtmF is a key enzyme to diversify the fumitremorgin biosynthetic pathway in Aspergillus fumigatus: FtmF catalyzes not only endoperoxide bond …
N Steffan, A Grundmann, S Afiyatullov… - Organic & Biomolecular …, 2009 - pubs.rsc.org
Verruculogen is a tremorgenic mycotoxin and contains an endoperoxide bond. In this study, we describe the cloning, overexpression and purification of a non-heme Fe(II) and α-…
Number of citations: 88 pubs.rsc.org
JB Day, PG Mantle, BI Shaw - Microbiology, 1980 - microbiologyresearch.org
A spectrofluorometric assay for the estimation of the tremorgenic mycotoxin verruculogen in crude mycelial extract has been devised and used to determine concentrations as low as 0·2 …
Number of citations: 26 www.microbiologyresearch.org
K Khoufache, O Puel, N Loiseau… - BMC …, 2007 - bmcmicrobiol.biomedcentral.com
… verruculogen was produced by a collection of 67 human, animal, plant and environmental A. fumigatus isolates. Using MS-MS analysis, we found that verruculogen … verruculogen as the …
Number of citations: 95 bmcmicrobiol.biomedcentral.com
NP Dunham, JM Del Río Pantoja, B Zhang… - Journal of the …, 2019 - ACS Publications
Hydrogen-atom transfer (HAT) from a substrate carbon to an iron(IV)-oxo (ferryl) intermediate initiates a diverse array of enzymatic transformations. For outcomes other than …
Number of citations: 33 pubs.acs.org
CY Lin, AL Muñoz Hernández, TN Laremore… - ACS …, 2022 - ACS Publications
… verruculogen. The alternative major product of the Tyr68Phe variant, which forms competitively with verruculogen also in … to obtain verruculogen selectively over other possible products. …
Number of citations: 10 pubs.acs.org
M Sabater-Vilar, S Nijmeijer, J Fink-Gremmels - Journal of food protection, 2003 - Elsevier
… The mycotoxin verruculogen induced an increase in the number of … of verruculogen (1,000 nmol per plate) was assessed. Without metabolic activation, 1,000 nmol of verruculogen per …
Number of citations: 59 www.sciencedirect.com

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